2,1-Benzisothiazole-6-carboxaldehyde
Overview
Description
“2,1-Benzisothiazole-6-carboxaldehyde” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . The synthesis of benzothiazoles from 2-aminobenzenethiols and carbon dioxide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 1 atm of CO2 and 60–70 °C has been reported . The reaction had a broad substrate scope and functional group tolerance .
Molecular Structure Analysis
The molecular formula of “2,1-Benzisothiazole-6-carboxaldehyde” is C8H5NOS . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .
Chemical Reactions Analysis
Benzothiazole derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others . Their properties and chemical reactivity are fundamental for the design of organic electronic devices .
Scientific Research Applications
Synthesis and Reactivity
2,1-Benzisothiazole-6-carboxaldehyde is a versatile precursor in the synthesis of complex molecules. Its reactivity has been explored in various synthetic routes, leading to compounds with potential applications in materials science and as intermediates in pharmaceuticals. For example, the compound has been used in the synthesis of new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes, showcasing its utility in constructing complex heterocyclic systems (Racané et al., 2003). Additionally, its application extends to the formation of novel hybrid molecules through Hantzsch synthesis, involving the coupling to pyrazole units, which could have implications for developing new materials or drug candidates (Hawass et al., 2021).
Interaction with Aqueous Medium
The interaction of 2,1-Benzisothiazole derivatives with an aqueous medium has been a subject of theoretical studies to understand their potential in drug design and biological applications. Investigations into the protonation and deprotonation enthalpies of these compounds provide insights into their stability and interactions with water molecules, which is crucial for their biological activity (Kabanda & Ebenso, 2013).
Structural and Spectral Properties
The structural and spectral properties of benzisothiazole derivatives have been extensively studied to explore their applications in dye synthesis and materials science. For instance, comparisons between benzisothiazole and benzothiazole-based dyes have revealed differences in thermal stability, solvatochromic effects, and absorption wavelengths, which are significant for their use in various industrial applications (Wang et al., 2015).
Mechanism of Action
While the specific mechanism of action for “2,1-Benzisothiazole-6-carboxaldehyde” is not mentioned in the available resources, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .
Future Directions
Benzothiazole and its derivatives have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods and exploring the potential applications of “2,1-Benzisothiazole-6-carboxaldehyde” and other benzothiazole derivatives.
properties
IUPAC Name |
2,1-benzothiazole-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKKKNVTVASVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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